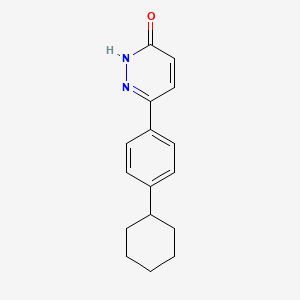
6-(4-Cyclohexylphényl)pyridazin-3-ol
Vue d'ensemble
Description
6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is available for research use only .
Molecular Structure Analysis
The molecular structure of 6-(4-Cyclohexylphenyl)pyridazin-3-ol consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-Cyclohexylphenyl)pyridazin-3-ol, such as boiling point and storage conditions, are not specified in the available resources .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la pyridazine et de la pyridazinone, qui comprennent le « 6-(4-cyclohexylphényl)pyridazin-3-ol », ont montré une large gamme d'activités pharmacologiques, y compris des propriétés antimicrobiennes .
Propriétés antidépressives
Ces composés ont également été trouvés pour présenter des effets antidépresseurs . Cela en fait une cible potentielle pour le développement de nouveaux médicaments dans le domaine de la santé mentale.
Propriétés antihypertensives
Les dérivés de la pyridazin-3(2H)-one ont été rapportés pour posséder des propriétés antihypertensives . L'introduction d'un groupe phényle substitué en position 6 sur le squelette des 4,5-dihydro-3(2H)-pyridazinones, comme dans le « this compound », a été démontrée pour améliorer les effets cardiovasculaires de ce système cyclique .
Propriétés anticancéreuses
Ces composés ont montré des propriétés anticancéreuses . Par exemple, les dérivés de la 4-(substitué)-1-β-D-ribofuranosylpyrrolo(2,3-d)-pyridazin-7(6H)-3-one ont été testés pour leur activité antiproliférative contre des lignées de cellules tumorales humaines .
Propriétés antiplaquettaires
Les dérivés de la pyridazine et de la pyridazinone ont démontré des propriétés antiplaquettaires . Cela suggère des applications potentielles dans la prévention des caillots sanguins.
Propriétés anti-ulcéreuses
Ces composés ont également été trouvés pour présenter des activités anti-ulcéreuses . Cela suggère des applications potentielles dans le traitement des troubles gastro-intestinaux.
Propriétés herbicides
Les systèmes à base de pyridazine, y compris le « this compound », ont été démontrés pour avoir de nombreuses applications pratiques, y compris comme herbicides .
Propriétés anti-appétentes
En plus de ce qui précède, ces composés ont également démontré des propriétés anti-appétentes . Cela suggère des applications potentielles dans la lutte antiparasitaire.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as pyridazinone derivatives, have been shown to inhibit phosphodiesterase (pde) enzymes
Mode of Action
Related compounds have been shown to inhibit pde enzymes, leading to increased levels of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp) in cells . This can result in a variety of cellular effects, including vasodilation and increased cardiac output .
Biochemical Pathways
Inhibition of pde enzymes can affect multiple pathways, including those involved in smooth muscle relaxation and cardiac function .
Result of Action
Related compounds have been shown to have inotropic and vasodilator properties, suggesting that this compound may have similar effects .
Analyse Biochimique
Biochemical Properties
6-(4-Cyclohexylphenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various cellular processes. Additionally, 6-(4-Cyclohexylphenyl)pyridazin-3-ol interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 6-(4-Cyclohexylphenyl)pyridazin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance the inotropic and vasodilator properties of cardiac cells by increasing cAMP levels . Furthermore, it affects gene expression related to inflammatory responses, thereby reducing inflammation in affected cells .
Molecular Mechanism
At the molecular level, 6-(4-Cyclohexylphenyl)pyridazin-3-ol exerts its effects through several mechanisms. It binds to the active site of PDE-III enzymes, inhibiting their activity and leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the compound modulates gene expression by interacting with transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Cyclohexylphenyl)pyridazin-3-ol change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 6-(4-Cyclohexylphenyl)pyridazin-3-ol can lead to sustained anti-inflammatory effects and improved cardiac function in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 6-(4-Cyclohexylphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cardiac function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without significant side effects .
Metabolic Pathways
6-(4-Cyclohexylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and inflammatory responses .
Transport and Distribution
Within cells and tissues, 6-(4-Cyclohexylphenyl)pyridazin-3-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and heart, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 6-(4-Cyclohexylphenyl)pyridazin-3-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy .
Propriétés
IUPAC Name |
3-(4-cyclohexylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGFHMXYLMJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)

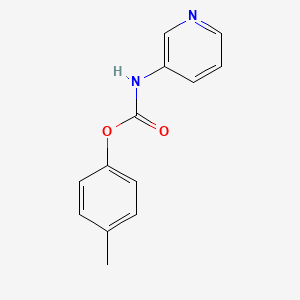
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
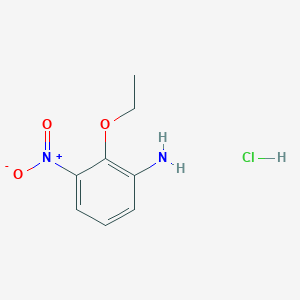
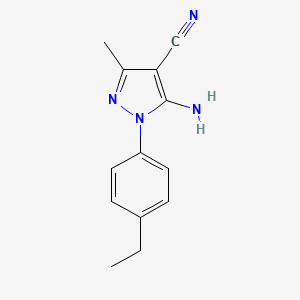

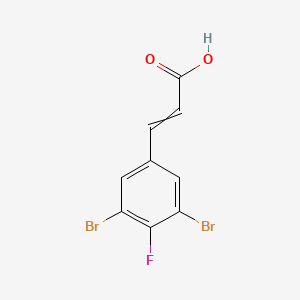

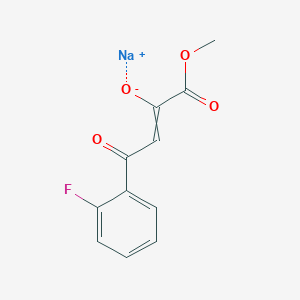
![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)
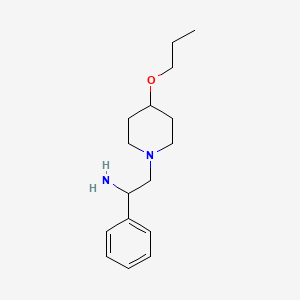

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)
